3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
Description
3-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold.
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-11-5-2-3-7-13(11)19-10-14-17-15(18-20-14)12-6-4-8-16-9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGSZMQJNKGSJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322763 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808387 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
421581-78-4 | |
| Record name | 5-[(2-methylphenoxy)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent, such as a palladium catalyst.
Introduction of the 2-methylphenoxy group: This step involves the reaction of the oxadiazole-pyridine intermediate with 2-methylphenol in the presence of a base to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
3-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylphenoxy group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antitumor Activity
The compound has shown significant potential as an anticancer agent. Various studies have synthesized derivatives containing the oxadiazole moiety, which is known for its ability to inhibit cancer cell proliferation.
Case Study: Telomerase Inhibition
Zheng et al. synthesized novel 2-chloropyridine derivatives with a 1,3,4-oxadiazole moiety and evaluated their telomerase inhibitory activity against gastric cancer cell lines (SGC-7901). The results indicated that certain derivatives exhibited significant telomerase inhibition, with IC50 values around 2.3 µM .
Table 1: Telomerase Inhibitory Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 2.3 ± 0.07 | SGC-7901 |
| Compound B | 2.56 ± 0.11 | SGC-7901 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been widely studied, particularly against resistant strains of bacteria.
Case Study: Antibacterial Efficacy
A review highlighted that several oxadiazole derivatives showed effective antibacterial activity against Staphylococcus aureus and E. coli at concentrations ranging from 4 to 32 μg/mL, outperforming standard antibiotics like chloramphenicol .
Table 2: Antibacterial Activity of Selected Oxadiazole Derivatives
| Compound | Minimum Inhibitory Concentration (µg/mL) | Target Bacteria |
|---|---|---|
| Compound X | 4 | S. aureus |
| Compound Y | 32 | E. coli |
Anticonvulsant Activity
Research has also explored the anticonvulsant potential of compounds containing the oxadiazole structure.
Case Study: Anticonvulsant Screening
Kashaw et al. synthesized new derivatives of oxadiazole and evaluated them for anticonvulsant activity using various models such as the maximal electroshock (MES) test. The study found that modifications to the oxadiazole ring significantly enhanced anticonvulsant efficacy .
Table 3: Anticonvulsant Activity of Oxadiazole Derivatives
| Compound | Model Used | Efficacy (%) |
|---|---|---|
| Compound Z | MES | 75 |
| Compound W | scPTZ | 80 |
Mechanism of Action
The mechanism of action of 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The substituent on the oxadiazole ring critically influences electronic and steric properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy/ethoxy (electron-donating) and nitro/trifluoromethyl (electron-withdrawing) groups modulate electronic density, affecting binding to targets like kinases or receptors .
- Linker Flexibility: The (2-methylphenoxy)methyl group in the target compound introduces a flexible oxygen linker, distinguishing it from rigid aryl (e.g., 4-methylphenyl) or alkyl (e.g., cyclopropyl) substituents .
Biological Activity
The compound 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring connected to a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the oxadiazole ring can enhance antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
Several derivatives of oxadiazoles have shown promising anticancer activity. For instance, compounds similar to this compound have been tested for their efficacy against cancer cell lines. The presence of the pyridine ring is believed to contribute to the cytotoxicity through apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction of inflammatory markers |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives based on the oxadiazole structure were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications led to a significant increase in antibacterial activity compared to standard antibiotics.
Case Study 2: Anticancer Mechanisms
A recent investigation highlighted the anticancer potential of similar oxadiazole compounds against human breast cancer cell lines. The study revealed that these compounds could inhibit tumor growth by inducing programmed cell death (apoptosis) and disrupting cellular signaling pathways related to cancer proliferation.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds containing oxadiazole rings often act as enzyme inhibitors, affecting key metabolic pathways in microorganisms and cancer cells.
- Cell Membrane Disruption : The hydrophobic nature of the phenoxy group may facilitate interaction with lipid membranes, leading to cell lysis in bacteria.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Q. What are the key synthetic pathways for 3-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor amidoximes with activated carbonyl groups under acidic or basic conditions. Critical steps include optimizing temperature (e.g., 80–100°C) and solvent selection (e.g., ethanol or DMF) to stabilize intermediates . For example, controlling the pH during oxadiazole ring formation is essential to avoid side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions on the oxadiazole and pyridine rings, with aromatic protons appearing between δ 7.0–8.5 ppm .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, particularly for the oxadiazole ring (C–N bond ~1.30 Å) .
- HPLC-MS : Validates purity and molecular weight (theoretical MW: 311.33 g/mol) .
Q. What in vitro assays are suitable for initial biological activity screening?
Common assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for neuroprotective applications?
SAR studies compare analogs with modified substituents (e.g., replacing 2-methylphenoxy with cyclopentyl or trifluoromethyl groups). For instance:
Q. What strategies resolve contradictions in biological activity data across different studies?
- Assay standardization : Use uniform protocols (e.g., fixed incubation times, cell passage numbers).
- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity .
- Synchrotron-based crystallography : Resolves target binding ambiguities (e.g., hydrogen bonding vs. hydrophobic interactions) .
Q. How can computational modeling predict pharmacokinetic properties?
Tools like SwissADME estimate:
- Lipophilicity : LogP ~2.8 (optimal for blood-brain barrier penetration).
- Metabolic sites : CYP3A4-mediated oxidation of the methylphenoxy group. MD simulations (e.g., GROMACS) assess membrane permeability and stability in lipid bilayers .
Q. What advanced techniques improve synthesis scalability for in vivo studies?
- Flow chemistry : Enhances reproducibility of exothermic steps (e.g., cyclization) .
- Microwave-assisted synthesis : Reduces reaction time (from 12 h to 2 h) with comparable yields (~75%) .
- Quality control : PAT (Process Analytical Technology) monitors intermediates in real-time via FTIR .
Methodological Considerations
- Contradictory data : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Toxicity profiling : Combine Ames test (mutagenicity) and zebrafish models (developmental toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
